molecular formula C14H20N2O2S B7587656 N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide

N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide

Katalognummer B7587656
Molekulargewicht: 280.39 g/mol
InChI-Schlüssel: SLQYTRUCWJECGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. It was first synthesized in 2002 by Bayer AG, a multinational pharmaceutical company, and has since been the subject of numerous studies exploring its mechanism of action and potential benefits.

Wirkmechanismus

N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which is involved in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating smooth muscle relaxation and blood vessel dilation. By activating sGC and increasing cGMP levels, N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 promotes relaxation of the smooth muscle cells in the blood vessels, leading to improved blood flow.
Biochemical and Physiological Effects
In addition to its effects on blood pressure and blood flow, N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 has been shown to have other biochemical and physiological effects. Studies have shown that it can inhibit platelet aggregation, which may have implications for the treatment of cardiovascular disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of conditions such as arthritis and inflammatory bowel disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 for lab experiments is that it is a highly specific activator of sGC, meaning that it can be used to study the role of cGMP signaling in a variety of physiological processes. However, one limitation is that it is not very stable in solution, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several potential future directions for research on N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272. One area of interest is its potential as a treatment for other conditions besides pulmonary hypertension, such as heart failure and erectile dysfunction. Another area of research could focus on developing more stable analogs of N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 that could be used in a wider range of experimental settings. Finally, further studies could explore the potential of N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 as a tool for studying the role of cGMP signaling in various physiological processes.

Synthesemethoden

The synthesis of N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 involves several steps, including the reaction of 2-bicyclo[2.2.1]heptanone with hydrazine to form 2-bicyclo[2.2.1]heptanone hydrazone, which is then reacted with 4-nitrobenzenesulfonyl chloride to form the intermediate compound. This intermediate is then reacted with 3-aminophenylmethanesulfonyl chloride to form the final product, N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272.

Wissenschaftliche Forschungsanwendungen

N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 has been the subject of numerous scientific studies exploring its potential therapeutic applications. One area of research has focused on its potential as a treatment for pulmonary hypertension, a condition characterized by high blood pressure in the lungs. Studies have shown that N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide 41-2272 can relax the smooth muscle cells in the blood vessels of the lungs, leading to a decrease in blood pressure and improved blood flow.

Eigenschaften

IUPAC Name

N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-19(17,18)16-13-4-2-3-12(9-13)15-14-8-10-5-6-11(14)7-10/h2-4,9-11,14-16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQYTRUCWJECGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.